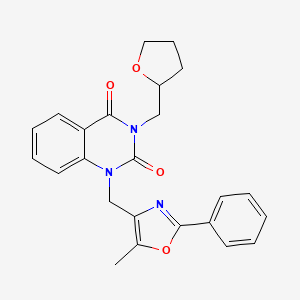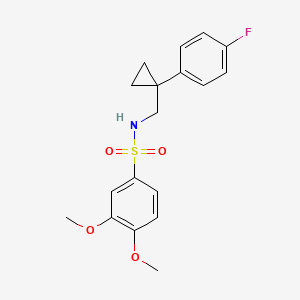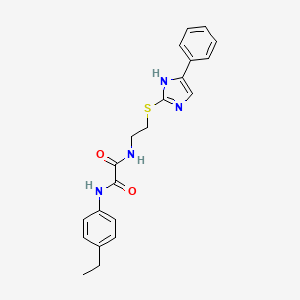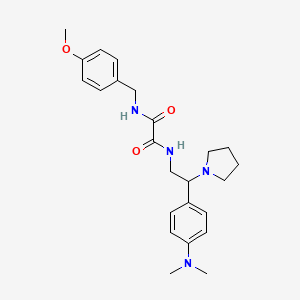![molecular formula C9H16N2O5S2 B2880178 5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034222-55-2](/img/structure/B2880178.png)
5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane is a type of organic compound and a saturated hydrocarbon . It’s a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane derivatives can be achieved through various methods. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of bicyclo[2.2.1]heptane derivatives can be studied using various techniques. For example, X-ray diffraction (XRD) can provide valuable information concerning the internal structure of these compounds .Chemical Reactions Analysis
The chemical reactions involving bicyclo[2.2.1]heptane derivatives can be complex. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been described to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Physical And Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]heptane derivatives can be determined using various analytical techniques. For example, Fourier-transform infrared spectroscopy (FTIR) can provide information about the types of bonds present in the molecule .Aplicaciones Científicas De Investigación
Bridged Bicyclic Thiomorpholines as Building Blocks
Research into thiomorpholine and its 1,1-dioxide variants has highlighted their significance as crucial components in the development of medicinal chemistry applications. These compounds, including analogs of bridged bicyclic thiomorpholines, have demonstrated interesting biological profiles and have even entered human clinical trials. The synthesis of novel bicyclic thiomorpholine building blocks, such as 3-thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane along with their corresponding 1,1-dioxide counterparts, from inexpensive starting materials showcases the potential of these compounds in drug discovery and development (Walker & Rogier, 2013).
Morpholine-Based Building Blocks
Morpholines and their structurally related compounds play a significant role as building blocks in medicinal chemistry. The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane (a morpholine isostere) and its derivatives highlights the importance of these compounds. Their similar lipophilicity to morpholine and their achiral nature make them particularly attractive for research and development purposes, enabling the exploration of diverse medicinal chemistry applications (Walker, Eklov, & Bedore, 2012).
Functional Diversity through Morpholine Analogues
The synthesis approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes introduces a framework for exploring functional diversity in drug development. These compounds, serving as carbon-atom bridged morpholines, open avenues for creating backbone-constrained analogues of clinically approved drugs, showcasing the versatility and potential of morpholine derivatives in enhancing the pharmacokinetic properties of drug candidates (Garsi et al., 2022).
Antimicrobial Activity of Morpholinosulfonyl Derivatives
The synthesis of 5-(morpholinosulfonyl)isatin derivatives incorporating a thiazole moiety and their evaluation for antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi underline the therapeutic potential of morpholine derivatives. The biological activity observed in these compounds highlights the significance of morpholine and its derivatives in the development of new antimicrobial agents, demonstrating the broad applicability of morpholine scaffolds in medicinal chemistry (Farag, 2014).
Safety and Hazards
Direcciones Futuras
The future directions in the research and application of bicyclo[2.2.1]heptane derivatives are promising. For instance, new strategies for the efficient preparation of thietanes and their derivatives have been developed . These compounds have potential applications in various fields, including medicine and materials science .
Propiedades
IUPAC Name |
5-morpholin-4-ylsulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5S2/c12-17(13)7-8-5-9(17)6-11(8)18(14,15)10-1-3-16-4-2-10/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUDXURLQPKFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC3CC2CS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)
![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)

![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)
![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2880114.png)
![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2880115.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)